molecular formula C35H38N2O6 B053310 Northalibroline CAS No. 120091-14-7

Northalibroline

Cat. No.: B053310
CAS No.: 120091-14-7
M. Wt: 582.7 g/mol
InChI Key: GREGWBBWKKBCEU-PWXALIIZSA-N
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Description

Northalibroline is a bisbenzylisoquinoline alkaloid isolated from the roots and rhizomes of the plant Thalictrum minus var. minus . This compound is part of a larger family of naturally occurring alkaloids known for their diverse biological activities and complex structures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Northalibroline involves the extraction from the plant Thalictrum minus var. minus. The roots and rhizomes are typically subjected to a series of extraction and purification steps to isolate the compound . The detailed synthetic routes and reaction conditions for laboratory synthesis are not extensively documented in the literature.

Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes as those used in laboratory settings, but scaled up to accommodate larger quantities. This would involve optimizing the extraction efficiency and purification steps to ensure a high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Northalibroline, like other bisbenzylisoquinoline alkaloids, can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the isoquinoline rings.

    Reduction: Reduction reactions can alter the oxidation state of the nitrogen atoms in the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially altering its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Northalibroline has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and synthesis of bisbenzylisoquinoline alkaloids.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Could be used in the development of new pharmaceuticals or as a natural product in various formulations.

Mechanism of Action

The mechanism of action of Northalibroline involves its interaction with various molecular targets and pathways As a bisbenzylisoquinoline alkaloid, it may interact with enzymes, receptors, and other proteins, modulating their activity

Comparison with Similar Compounds

  • Thaliglucinone
  • Thalmelatidine
  • Adiantifoline
  • Thalmineline
  • Berberine
  • Magnoflorine

Comparison: Northalibroline is unique among these compounds due to its specific structure and the presence of particular functional groups that confer distinct biological activities. While compounds like berberine and magnoflorine are well-studied for their medicinal properties, this compound’s unique structure may offer novel therapeutic potentials and applications in scientific research.

Properties

IUPAC Name

(1S,3S)-1-[[4-hydroxy-3-[4-[(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N2O6/c1-37-30(27-10-9-26(41-2)17-24(27)19-35(37)40)15-22-6-11-31(38)34(16-22)43-25-7-4-21(5-8-25)14-29-28-20-32(39)33(42-3)18-23(28)12-13-36-29/h4-11,16-18,20,29-30,35-36,38-40H,12-15,19H2,1-3H3/t29?,30-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREGWBBWKKBCEU-PWXALIIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC2=C(C1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5)OC)O)C=CC(=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](CC2=C([C@@H]1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5)OC)O)C=CC(=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30923218
Record name 1-[(4-Hydroxy-3-{4-[(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120091-14-7
Record name Northalibroline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120091147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-Hydroxy-3-{4-[(7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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